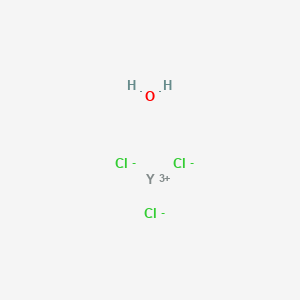

Yttrium(Iii) Chloride Hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

yttrium(3+);trichloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Y/h3*1H;1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOAAAYNOWWMHL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Cl-].[Cl-].[Cl-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OY | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721455 | |

| Record name | Yttrium chloride--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-94-2, 12741-05-8 | |

| Record name | Yttrium trichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yttrium chloride--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Yttrium(III) Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of Yttrium(III) chloride hydrate, with a focus on the commonly available hexahydrate form (YCl₃·6H₂O). The information is presented to support research and development activities in materials science, chemistry, and related fields.

Chemical Identity and General Properties

Yttrium(III) chloride is an inorganic compound that exists in both an anhydrous (YCl₃) and a hydrated form (YCl₃·6H₂O).[1] The hexahydrate is the most common form and appears as a white, crystalline solid.[2][3][4][5] It is known to be deliquescent, readily absorbing moisture from the atmosphere.[1][2] This compound serves as an excellent water-soluble source of yttrium for various applications, including as a precursor in the synthesis of advanced materials like phosphors, ceramics, and superconductors.[5][6][7][8]

Quantitative Physical Properties

The key physical properties of Yttrium(III) chloride hexahydrate are summarized in the table below. Data has been compiled from various chemical suppliers and databases.

| Property | Value | Citations |

| Molecular Formula | YCl₃·6H₂O | [3][4][5][9] |

| Molecular Weight | 303.36 g/mol | [5][9][10] |

| Appearance | White crystalline powder or crystals | [2][4][5][6][11] |

| Density | 2.18 g/cm³ at 25 °C | [2][5][6][7][8] |

| Melting Point | 100 °C (Decomposes) | [2][4][5][6][7][8] |

| Solubility in Water | Highly soluble | [1][6][11] |

| Solubility in Other Solvents | Soluble in ethanol and pyridine.[2][12][13] Solubility in 15 °C ethanol is 601 g/L; in 15 °C pyridine is 606 g/L.[2] | [2][12][13] |

Experimental Protocols for Property Determination

The following sections describe generalized methodologies for determining the key physical properties of hydrated inorganic salts like Yttrium(III) chloride hexahydrate.

The melting point of Yttrium(III) chloride hexahydrate, which is more accurately a decomposition temperature, is typically determined using a capillary melting point apparatus.

-

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range over which the solid transforms into a liquid (or in this case, visibly decomposes) is observed. For a pure compound, this range is typically narrow.

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes (sealed at one end).

-

Procedure:

-

A small amount of finely powdered, dry Yttrium(III) chloride hexahydrate is packed into a capillary tube to a height of 2-3 mm.[14]

-

The tube is placed in the heating block of the melting point apparatus.[5]

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (100 °C).

-

The heating rate is then reduced to a slow rate, approximately 1-2 °C per minute, to allow for thermal equilibrium.[14]

-

The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. For a hydrate, this may present as the sample appearing wet as it releases water.

-

The temperature at which the entire sample becomes liquid or fully decomposes is recorded as the end of the range. The decomposition is noted by changes in color or the evolution of gas.

-

The density of a solid powder is accurately determined using a gas pycnometer, which measures the volume of the solid by displacement of an inert gas.

-

Principle: The volume of a known mass of the solid is determined by measuring the pressure change of an inert gas (like helium) in a calibrated chamber with and without the sample. Density is then calculated as mass divided by volume.

-

Apparatus: Gas pycnometer.

-

Procedure:

-

The sample chamber of the pycnometer is calibrated.

-

A precisely weighed sample of Yttrium(III) chloride hexahydrate is placed into the sample chamber.

-

The chamber is sealed and purged with helium gas to remove air and adsorbed moisture.

-

The analysis is initiated, where the instrument automatically pressurizes the chambers and calculates the volume of the sample based on the pressure changes.

-

The measurement is typically repeated several times to ensure precision, and the average volume is used to calculate the density.

-

A standard method to quantify the solubility of a highly soluble salt involves preparing a saturated solution and determining the mass of the dissolved solid.

-

Principle: A saturated solution is created by dissolving the solute in a solvent at a constant temperature until no more solute dissolves. The concentration of the solute in the saturated solution is then measured.

-

Apparatus: Constant temperature water bath, flasks, filter system, analytical balance.

-

Procedure:

-

An excess amount of Yttrium(III) chloride hexahydrate is added to a known volume of deionized water in a sealed flask.

-

The flask is placed in a constant temperature water bath and agitated for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the stirring is stopped, and the undissolved solid is allowed to settle.

-

A known volume of the clear supernatant is carefully withdrawn using a pipette.

-

The withdrawn solution is weighed, and then the solvent (water) is evaporated by heating in an oven.

-

The remaining dry solid is weighed. The solubility is then calculated and expressed as grams of solute per 100 mL or per liter of solvent.

-

Application Workflow: Synthesis of Y₂O₃ Nanostructures

Yttrium(III) chloride is a common precursor for the synthesis of yttrium-based nanomaterials. The following diagram illustrates a typical experimental workflow for the preparation of yttrium oxide (Y₂O₃) nanoneedles via a precipitation and calcination process.

Caption: Synthesis of Y₂O₃ nanoneedles from a YCl₃ precursor.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.ws [chem.ws]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. Synthesis of Yttrium Oxide Nanoneedles with Carbon Dioxide Carbonization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. THE THERMAL DECOMPOSITION OF YTTRIUM, SCANDIUM, AND SOME RARE-EARTH CHLORIDE HYDRATES (Journal Article) | OSTI.GOV [osti.gov]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Yttrium Oxide Nanoparticle Synthesis: An Overview of Methods of Preparation and Biomedical Applications | MDPI [mdpi.com]

- 11. moorparkcollege.edu [moorparkcollege.edu]

- 12. quora.com [quora.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

Synthesis of Yttrium(III) Chloride Hydrate from Yttrium Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for synthesizing yttrium(III) chloride hydrate (YCl₃·6H₂O) from its common precursor, yttrium(III) oxide (Y₂O₃). The document details the underlying chemical principles, comprehensive experimental protocols, and comparative data for the prevalent synthesis routes.

Introduction

Yttrium(III) chloride, in its hydrated form (YCl₃·6H₂O), is a key inorganic compound serving as a versatile precursor in various advanced applications. It is instrumental in the synthesis of yttrium-based materials such as high-performance phosphors, ceramics, and specialty glasses. In the field of materials science and for professionals in drug development, access to high-purity yttrium compounds is critical. Yttrium oxide (Y₂O₃) is the most common and economically viable starting material for the preparation of other yttrium compounds due to its stability and availability.[1]

This guide focuses on the aqueous synthesis route, which reliably produces the hydrated form of yttrium chloride, YCl₃·6H₂O. An alternative anhydrous method is also discussed for comparative purposes.

Synthesis Methodologies

Two primary methods are employed for the conversion of yttrium oxide to yttrium chloride: the aqueous (wet) method to produce the hydrate and the ammonium chloride (dry) route for the anhydrous form.

Aqueous Synthesis of Yttrium(III) Chloride Hexahydrate (Wet Method)

The most direct route to obtaining yttrium(III) chloride hexahydrate is through the reaction of yttrium oxide with aqueous hydrochloric acid.[2] This acid-base reaction results in the formation of a soluble yttrium chloride salt in water, which can then be crystallized.

Chemical Principle: The reaction follows the straightforward acid-base stoichiometry:

Y₂O₃(s) + 6HCl(aq) → 2YCl₃(aq) + 3H₂O(l)

Upon cooling and concentration, the dissolved yttrium chloride crystallizes from the solution, incorporating six water molecules to form the stable hexahydrate, YCl₃·6H₂O.

Anhydrous Synthesis via Ammonium Chloride Route (Dry Method)

For applications requiring the anhydrous form (YCl₃), a high-temperature solid-state reaction known as the "ammonium chloride route" is often utilized.[2] This method involves heating yttrium oxide with an excess of ammonium chloride.[3][4] The process proceeds through an intermediate pentachloro complex, (NH₄)₂[YCl₅], which then thermally decomposes to yield anhydrous yttrium chloride.[2]

Chemical Principle: The multi-step reaction can be summarized as:

This method is effective for producing the anhydrous salt but is more complex and energy-intensive than the aqueous route for the hydrate.

Experimental Protocols

Detailed Protocol for Aqueous Synthesis of YCl₃·6H₂O

This protocol describes a standard laboratory procedure for synthesizing crystalline yttrium(III) chloride hexahydrate from yttrium oxide with a high yield.[1]

Materials and Equipment:

-

Yttrium(III) oxide (Y₂O₃) powder

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Glass beaker or flask

-

Hot plate with magnetic stirring

-

Buchner funnel and filter paper

-

Crystallizing dish

-

Desiccator

Procedure:

-

Reaction Setup: Place a magnetic stir bar and a measured volume of aqueous hydrochloric acid into a beaker. Heat the acid to a gentle boil on a hot plate.

-

Dissolution: Slowly and incrementally add yttrium oxide powder to the boiling acid while stirring continuously. Continue adding Y₂O₃ until no more oxide dissolves, indicating the solution is saturated.[1]

-

Hot Filtration: While the solution is still hot, filter it through a pre-heated Buchner funnel to remove any unreacted yttrium oxide or solid impurities. This step is crucial to prevent premature crystallization on the filter medium.

-

Concentration: Transfer the hot, clear filtrate to a crystallizing dish or a clean beaker. Gently heat the solution on a hot plate to evaporate excess water and concentrate the solution. Continue heating until the first crystals begin to appear on the surface of the liquid.[1]

-

Crystallization: Immediately remove the dish from the heat and cover it loosely (e.g., with a watch glass). Allow the solution to cool slowly to room temperature overnight. Slow cooling promotes the formation of larger, well-defined crystals.

-

Isolation and Drying: Collect the resulting crystals of yttrium(III) chloride hexahydrate by filtration. Wash the crystals sparingly with a small amount of ice-cold deionized water to remove any residual acid. Dry the crystals in a desiccator to prevent deliquescence.

Data Presentation

The following tables summarize the key parameters and outcomes for the two primary synthesis methods.

Table 1: Aqueous Synthesis of Yttrium(III) Chloride Hexahydrate

| Parameter | Description | Notes |

| Reactants | Yttrium(III) Oxide (Y₂O₃), Hydrochloric Acid (HCl) | Purity of reactants will influence final product purity. |

| Solvent | Water | |

| Temperature | Boiling point of aqueous HCl (approx. 100-110 °C) | Maintained during the dissolution phase.[1] |

| Product | Yttrium(III) Chloride Hexahydrate (YCl₃·6H₂O) | White, crystalline, and deliquescent solid.[2] |

| Typical Yield | High | Specific percentage depends on careful execution of concentration and crystallization steps.[1] |

| Purity | High, typically >99% | Can be improved by recrystallization. Commercially available up to 99.999% purity. |

Table 2: Anhydrous Synthesis of Yttrium(III) Chloride

| Parameter | Description | Notes |

| Reactants | Yttrium(III) Oxide (Y₂O₃), Ammonium Chloride (NH₄Cl) | A large molar excess of NH₄Cl is used.[3][4] |

| Solvent | None (Solid-state reaction) | |

| Temperature | 400 - 520 °C | High temperature is required for the reaction and subsequent decomposition.[3][4] |

| Product | Anhydrous Yttrium(III) Chloride (YCl₃) | Colorless solid.[2] |

| Purity | High; <1% water-insoluble matter | A key quality metric for this industrial process.[3][4] |

| Key Feature | Produces the anhydrous salt directly | Avoids the formation of yttrium oxychloride which can occur when heating the hydrate.[2] |

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures and the chemical transformation.

Caption: Experimental workflow for the aqueous synthesis of YCl₃·6H₂O.

Caption: Chemical reaction pathway for YCl₃·6H₂O synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Yttrium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. CN1354136A - Preparation method of anhydrous rich yttrium chloride mixed rare earth - Google Patents [patents.google.com]

- 4. CN1150129C - Preparation method of anhydrous yttrium-rich mixed rare earth chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to Yttrium(III) Chloride Hexahydrate: Formula, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of yttrium(III) chloride hexahydrate (YCl₃·6H₂O), a key inorganic compound with significant applications in materials science, catalysis, and biomedical research. This document details its chemical formula, molecular structure, physicochemical properties, and experimental protocols for its use as a precursor in nanomaterial synthesis. Furthermore, it explores its catalytic role in polymerization reactions, offering insights for professionals in drug development and advanced materials.

Chemical Formula and Physicochemical Properties

Yttrium(III) chloride hexahydrate is a white or colorless crystalline solid that is both hygroscopic and highly soluble in water and polar organic solvents like ethanol.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | YCl₃·6H₂O | [2][3] |

| Systematic Name | Yttrium(III) chloride hexahydrate | [3] |

| CAS Number | 10025-94-2 | [3][4] |

| Molecular Weight | 303.36 g/mol | [3] |

| Appearance | White to colorless crystalline solid | [1] |

| Density | 2.18 g/mL at 25 °C | [4] |

| Melting Point | 100 °C (decomposes) | [4] |

| Solubility | Highly soluble in water and ethanol | [1] |

Molecular Structure and Crystallography

The precise structure of yttrium(III) chloride is dependent on its hydration state. The hexahydrate is the common commercially available form.

Structure of the Hexahydrate Complex

In this arrangement, the central yttrium(III) ion is eight-coordinate, bonded to six water molecules and two chloride ions, forming a distorted square antiprism. The third chloride ion is not directly coordinated to the metal center but exists as a counter-ion, balancing the charge of the [YCl₂(H₂O)₆]⁺ cationic complex and participating in a hydrogen-bonding network.[5]

Structure of Anhydrous Yttrium(III) Chloride

For comparison, the anhydrous form (YCl₃) adopts a layered crystal structure analogous to that of aluminum chloride (AlCl₃).[6] It crystallizes in the monoclinic C2/m space group. The structure consists of cubic close-packed chloride ions with Y³⁺ ions occupying one-third of the octahedral holes, forming edge-sharing YCl₆ octahedra.[6][7]

Table 2: Crystallographic Data for Anhydrous Yttrium(III) Chloride (YCl₃)

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [7] |

| Space Group | C2/m (No. 12) | [7] |

| Lattice Constants | a = 6.92 Å | [7] |

| b = 11.96 Å | [7] | |

| c = 6.58 Å | [7] | |

| β = 110.24° | [7] | |

| Y-Cl Bond Length | 2.65 Å | [7] |

Spectroscopic Characterization

Vibrational spectroscopy provides insight into the bonding and structure of the compound.

-

Raman Spectroscopy : Studies on aqueous solutions of yttrium(III) chloride reveal key vibrational modes. A prominent isotropic band observed around 379 cm⁻¹ is assigned to the symmetric Y-O stretching mode of the hydrated yttrium ion. The presence of chloride ions in the first coordination sphere is indicated by a ν(Y³⁺-Cl⁻) mode observed near 263 cm⁻¹ .[8] Other bands at 189 cm⁻¹, 248 cm⁻¹, 660 cm⁻¹, and 1648 cm⁻¹ are attributed to water translations, skeleton vibrations, and water deformation modes, respectively.[8]

-

Infrared (IR) Spectroscopy : Detailed, peer-reviewed assignments of the IR vibrational modes for solid yttrium(III) chloride hexahydrate are not extensively available. However, the spectra are expected to be dominated by strong, broad absorptions from the O-H stretching and bending vibrations of the coordinated water molecules.

Key Applications in Research and Development

Yttrium(III) chloride hexahydrate serves as a versatile precursor and catalyst in various advanced applications.

-

Precursor for Nanomaterials : It is a widely used starting material for the synthesis of yttrium-based nanomaterials, such as yttrium oxide (Y₂O₃) nanoparticles and yttrium-aluminum garnet (YAG), which have applications in ceramics, phosphors for LED lighting, and laser technology.[4]

-

Catalysis : In organic synthesis, YCl₃·6H₂O acts as an efficient Lewis acid catalyst. It is particularly effective in promoting ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone to produce biodegradable polyesters.[2][9] Its catalytic activity is also utilized in the preparation of enantioselective precatalysts for asymmetric hydroamination.[2]

-

Biomedical Research : The compound is a precursor for developing yttrium-based materials used in biomedical imaging and as host materials for various rare-earth dopants in photodynamic therapy.

Experimental Protocols

This section provides a detailed methodology for a common application of yttrium(III) chloride hexahydrate: the synthesis of yttrium oxide nanoparticles.

Protocol: Hydrothermal Synthesis of Yttrium Oxide (Y₂O₃) Nanoparticles

This protocol describes a general procedure for synthesizing yttrium oxide nanoparticles. The final particle size and morphology can be tuned by adjusting parameters such as precursor concentration, temperature, and reaction time.

Materials and Equipment:

-

Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Deionized water

-

Ethanol

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer and hot plate

-

Centrifuge

-

Drying oven or furnace

Procedure:

-

Precursor Solution Preparation :

-

Prepare an aqueous solution of yttrium(III) chloride hexahydrate. For example, dissolve a specific amount of YCl₃·6H₂O in deionized water to achieve a desired concentration (e.g., 0.1 M).

-

Stir the solution until the salt is completely dissolved.

-

-

Precipitation of Yttrium Hydroxide :

-

While stirring vigorously, slowly add a precipitating agent (e.g., a 1 M NaOH solution) dropwise to the yttrium chloride solution until the pH reaches a value between 9 and 10. This will result in the formation of a white precipitate of yttrium hydroxide (Y(OH)₃).

-

-

Hydrothermal Treatment :

-

Transfer the resulting suspension into a Teflon-lined autoclave.

-

Seal the autoclave and heat it in an oven at a temperature between 180-200 °C for a duration of 12-24 hours.

-

-

Product Collection and Purification :

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the white precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).

-

Wash the collected product repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts. This is typically done by resuspending the pellet in the solvent and centrifuging again, repeated 2-3 times for each solvent.

-

-

Drying and Calcination :

-

Dry the purified precipitate in an oven at 60-80 °C for several hours to obtain yttrium hydroxide (Y(OH)₃) powder.

-

To convert the hydroxide to yttrium oxide (Y₂O₃), calcinate the dried powder in a furnace at a temperature typically ranging from 600 to 800 °C for 2-4 hours.

-

Visualization of Workflows and Mechanisms

Graphviz diagrams are provided to illustrate key processes involving yttrium(III) chloride hexahydrate.

Experimental Workflow: Y₂O₃ Nanoparticle Synthesis

Catalytic Pathway: Ring-Opening Copolymerization (ROCOP)

References

- 1. hou.usra.edu [hou.usra.edu]

- 2. Yttrium (III) chloride hexahydrate [himedialabs.com]

- 3. Crystal structure of [Ni(OH2)6]Cl2·(18-crown-6)2·2H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 4. YTTRIUM CHLORIDE HEXAHYDRATE | 10025-94-2 [chemicalbook.com]

- 5. Redetermination of [EuCl2(H2O)6]Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yttrium(III) chloride [benjamin-mills.com]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. researchgate.net [researchgate.net]

- 9. Simple yttrium salts as highly active and controlled catalysts for the atom-efficient synthesis of high molecular weight polyesters - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02745C [pubs.rsc.org]

Solubility Profile of Yttrium(III) Chloride Hydrate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of yttrium(III) chloride hydrate (YCl₃·6H₂O) in two common laboratory solvents: water and ethanol. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require precise solubility data and detailed experimental methodologies.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in various chemical syntheses and formulations. The following tables summarize the available quantitative data for its solubility in water and ethanol at different temperatures.

Solubility in Water

Yttrium(III) chloride hexahydrate is highly soluble in water.[1] The dissolution process is accompanied by the dissociation of the salt into yttrium (Y³⁺) and chloride (Cl⁻) ions, which are subsequently hydrated by water molecules. The solubility exhibits a positive temperature coefficient, meaning that it becomes more soluble as the temperature increases.

| Temperature (°C) | Solubility ( g/100 mL) | Source |

| 20 | 75.1 | Wikipedia[1] |

| 20 | 217 | ChemicalBook[1] |

| 50 | 235 | ChemicalBook[1] |

Note: The significant discrepancy in the reported solubility at 20°C may be due to differences in experimental methods or the form of yttrium chloride used (anhydrous vs. hydrate). Researchers should verify the solubility under their specific experimental conditions.

Solubility in Ethanol

The solubility of this compound in ethanol is also significant, although generally lower than in water. The data presented below is for yttrium(III) chloride hexahydrate in 96.8% ethanol.

| Temperature (°C) | Solubility ( g/100 g of solvent) | Source |

| 15 | 60.1 (in absolute ethanol, g/100mL) | Wikipedia[1] |

| 20 | 35.34 | Sakharova et al. (1976) |

| 30 | 34.73 | Sakharova et al. (1976) |

| 40 | 34.52 | Sakharova et al. (1976) |

| 50 | 34.83 | Sakharova et al. (1976) |

| 60 | 35.54 | Sakharova et al. (1976) |

Experimental Protocols for Solubility Determination

The following section details the methodologies for determining the solubility of this compound. The most common and reliable method is the isothermal shake-flask method, followed by quantitative analysis of the saturated solution.

Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated.

Materials:

-

Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)

-

Deionized water

-

Absolute ethanol

-

Constant temperature water bath or incubator

-

Erlenmeyer flasks with stoppers

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of yttrium(III) chloride hexahydrate to a series of Erlenmeyer flasks containing a known volume of the solvent (water or ethanol). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the flasks in a constant temperature bath or incubator set to the desired temperature. Stir the mixtures vigorously using a magnetic stirrer. The equilibration time can vary, but a minimum of 24 to 48 hours is generally recommended to ensure equilibrium is reached. It is advisable to determine the necessary equilibration time by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

Sample Collection: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, the pipette tip should be fitted with a filter or the sample should be immediately filtered through a syringe filter.

-

Sample Analysis: The concentration of yttrium(III) chloride in the filtered saturated solution is then determined using a suitable analytical method, such as complexometric titration.

Quantitative Analysis: Complexometric Titration of Yttrium(III)

Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a standard and accurate method for determining the concentration of yttrium ions in a solution.

Reagents:

-

Standardized EDTA solution (e.g., 0.05 M)

-

Xylenol orange indicator

-

Hexamethylenetetramine (hexamine) buffer (to adjust pH to 5.0-5.5)

-

Dilute nitric acid or hydrochloric acid (to adjust initial pH)

Procedure:

-

Sample Preparation: Take a precisely measured aliquot of the filtered saturated solution and dilute it with deionized water in a volumetric flask to a suitable concentration for titration.

-

Titration: a. Transfer a known volume of the diluted sample solution into an Erlenmeyer flask. b. Add a few drops of xylenol orange indicator. The solution should turn red. c. Add hexamine buffer to adjust the pH to the optimal range for the indicator (pH 5.0-5.5). d. Titrate the solution with the standardized EDTA solution. The endpoint is reached when the color of the solution changes from red to a clear yellow.

-

Calculation: The concentration of yttrium(III) in the original saturated solution can be calculated from the volume of EDTA solution used, its concentration, and the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

Yttrium(III) Chloride Hydrate: A Comprehensive Technical Guide to CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the CAS number and comprehensive safety data for Yttrium(III) chloride hydrate. The following sections detail its chemical identity, hazard classifications, toxicological data, and protocols for safe handling, storage, and emergency procedures, designed to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification and Physical Properties

This compound is an inorganic compound that exists as a white, crystalline solid. It is highly soluble in water and is deliquescent, meaning it readily absorbs moisture from the air. The primary identifier for this chemical is its CAS (Chemical Abstracts Service) number.

| Identifier | Value | Reference |

| CAS Number | 10025-94-2 | [1][2][3] |

| Molecular Formula | YCl₃·6H₂O | [1][2] |

| Molecular Weight | 303.36 g/mol | [2] |

| Appearance | White powder or crystals | |

| Melting Point | 100 °C (decomposes) | [4] |

| Density | 2.18 g/cm³ | [4][5] |

| Solubility | Soluble in water | [5] |

| pH of Solution | 4.5 - 5.8 | [5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Researchers must be aware of its potential health and environmental effects.

GHS Pictograms:

Signal Word: Warning or Danger [6]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6][7] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2 | H318: Causes serious eye damage. / H319: Causes serious eye irritation.[4][6][7] |

| Skin Sensitization | Sub-category 1B | H317: May cause an allergic skin reaction.[4][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6][7] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life.[6] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[4][6] |

Toxicological Data

The toxicological properties of this compound have not been exhaustively investigated. The available data, primarily for the anhydrous form, are summarized below.

| Toxicity Endpoint | Species | Route | Value | Reference |

| LD50 (Oral) | Rat (female) | Oral | >= 2,000 mg/kg (anhydrous substance) | [8] |

| LD50 (Dermal) | Rat (male and female) | Dermal | > 2,000 mg/kg (anhydrous substance) | |

| LC50 (Inhalation) | - | Inhalation | No data available | |

| NOAEL (Repeated Dose) | Rat (male and female) | Oral | >= 1,000 mg/kg (anhydrous substance) | [8] |

| Aquatic Toxicity (Fish) | Oncorhynchus mykiss (rainbow trout) | - | LC50: 0.62 mg/l (96 h, anhydrous substance) | |

| Aquatic Toxicity (Microorganisms) | Activated sludge | - | EC50: 470 mg/l (3 h, anhydrous substance) |

Experimental Protocols and Safety Procedures

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE.

Safe Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[9] Avoid contact with skin and eyes.[5] Use non-sparking tools and prevent electrostatic discharge.[9]

-

Storage: this compound is deliquescent and should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][9] Store away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[1]

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

PPE: Wear appropriate PPE, including respiratory protection.

-

Containment: Prevent further spread of the spill.

-

Cleanup: Carefully sweep or vacuum the solid material into a suitable, labeled container for disposal. Avoid generating dust.

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Decontamination of Laboratory Equipment

Equipment that has been in contact with this compound must be thoroughly decontaminated before reuse or disposal.

-

Initial Cleaning: Remove all visible residues of the chemical from the equipment. This can be done by carefully scraping or wiping the surfaces.

-

Washing: Wash the equipment with a solution of laboratory detergent and warm water. For glassware, sonication may be used to ensure complete removal of any adhered particles.

-

Rinsing: Rinse the equipment thoroughly with deionized water. A triple rinse is recommended.

-

Drying: Allow the equipment to air dry completely or dry in an oven at an appropriate temperature.

-

Verification: For critical applications, consider a final rinse with a solvent known to not interfere with subsequent procedures and check for any residual contamination if an appropriate analytical method is available.

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[7] Do not allow the material to enter drains or waterways.[4]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[4]

This guide is intended to provide comprehensive safety information for this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of a robust safety program in your laboratory. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Yttrium Chloride Hydrate - ESPI Metals [espimetals.com]

- 5. Yttrium Chloride, Anhydrous - ESPI Metals [espimetals.com]

- 6. cmich.edu [cmich.edu]

- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 8. ereztech.com [ereztech.com]

- 9. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]

Unveiling the Earths: A Technical Chronicle of Yttrium Compounds

For Immediate Release

A comprehensive technical guide detailing the discovery and history of yttrium compounds is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the pivotal moments and scientific breakthroughs, from the initial discovery of yttrium in a Swedish quarry to the development of groundbreaking materials such as Yttrium Barium Copper Oxide (YBCO) and Yttrium Iron Garnet (YIG).

The guide meticulously documents the journey of yttrium from an unknown "earth" to a critical component in modern technologies. It begins with the discovery of a mysterious black mineral in Ytterby, Sweden, by Carl Axel Arrhenius in 1787. The subsequent analysis by Finnish chemist Johan Gadolin in 1794 revealed a new oxide, which he named "yttria."[1][2][3][4] This marked the dawn of rare earth chemistry.

The whitepaper provides a detailed historical timeline, outlining the key milestones in the understanding and isolation of yttrium and its associated elements. It delves into the work of Friedrich Wöhler, who first isolated impure metallic yttrium in 1828 by reducing yttrium chloride with potassium.[2][5][6] Furthermore, it highlights the significant contributions of Carl Gustaf Mosander, who in 1843, demonstrated that Gadolin's "yttria" was, in fact, a mixture of several distinct oxides, which he named yttria, erbia, and terbia.[2][3][7][8][9]

A significant portion of the guide is dedicated to the synthesis and properties of two of the most important yttrium compounds:

-

Yttrium Barium Copper Oxide (YBCO): The discovery of this high-temperature superconductor in 1987 by M. K. Wu and his colleagues revolutionized the field of materials science.[10][11][12] The guide provides a detailed experimental protocol for the solid-state synthesis of YBCO, a method accessible to many research laboratories.

-

Yttrium Iron Garnet (YIG): This synthetic garnet has found widespread use in microwave, acoustic, and magneto-optical applications due to its unique ferrimagnetic properties.[13][14] The whitepaper outlines the common methods for synthesizing YIG, including the solid-state reaction technique.

In line with the requirements for a technical audience, the guide features clearly structured tables summarizing all quantitative data, allowing for easy comparison of the properties of these remarkable compounds. Detailed experimental protocols for the key discoveries and syntheses are provided to facilitate a deeper understanding and replication of these seminal experiments.

To further enhance comprehension, the guide includes mandatory visualizations created using the DOT language for Graphviz. These diagrams illustrate key historical timelines, experimental workflows, and the logical relationships between the different yttrium compounds and their precursors, providing a clear and concise visual representation of complex information.

Key Milestones in the Discovery of Yttrium and its Compounds

| Year | Scientist(s) | Discovery/Achievement | Significance |

| 1787 | Carl Axel Arrhenius | Discovered a new black mineral near Ytterby, Sweden.[2][3] | The source material for the discovery of yttrium and several other rare earth elements. |

| 1794 | Johan Gadolin | Analyzed the mineral and identified a new "earth" (oxide), which he named yttria.[1][2][3][4] | The first discovery of a rare earth element compound. |

| 1828 | Friedrich Wöhler | Isolated impure metallic yttrium for the first time.[2][5][6] | First successful reduction of a yttrium compound to its metallic form. |

| 1843 | Carl Gustaf Mosander | Showed that yttria was a mixture of at least three different oxides: yttria, erbia, and terbia.[2][3][7][8] | Revealed the complex nature of the rare earths and led to the discovery of more elements. |

| 1987 | M. K. Wu et al. | Discovered high-temperature superconductivity in Yttrium Barium Copper Oxide (YBCO) at ~93 K.[10][11][12] | A major breakthrough in superconductivity research, enabling applications above the boiling point of liquid nitrogen. |

| Mid-20th Century | Various Researchers | Synthesis and characterization of Yttrium Iron Garnet (YIG). | Led to the development of numerous microwave, acoustic, and magneto-optical devices. |

Experimental Protocols

Isolation of Metallic Yttrium (Wöhler, 1828)

Objective: To reduce a yttrium salt to its metallic form.

Materials:

-

Anhydrous yttrium(III) chloride (YCl₃)

-

Potassium metal (K)

-

Inert crucible (e.g., porcelain or platinum)

-

Heat source capable of reaching high temperatures

Procedure:

-

Anhydrous yttrium(III) chloride was prepared. This step is crucial as the presence of water would interfere with the reduction reaction.

-

A mixture of anhydrous yttrium(III) chloride and potassium metal was placed in a crucible.

-

The crucible was heated to a high temperature in an inert atmosphere to initiate the reduction reaction. The overall reaction is: YCl₃ + 3K → Y + 3KCl

-

After cooling, the resulting mixture contained impure yttrium metal and potassium chloride.

-

The potassium chloride was likely removed by washing with water, leaving behind the impure yttrium metal.

Note: The yttrium metal obtained by this method was impure and likely in the form of a gray powder.

Solid-State Synthesis of Yttrium Barium Copper Oxide (YBCO)

This protocol is based on the well-established solid-state reaction method for producing polycrystalline YBa₂Cu₃O₇₋δ.[15][16]

Objective: To synthesize the high-temperature superconductor YBa₂Cu₃O₇₋δ.

Materials:

-

Yttrium(III) oxide (Y₂O₃), high purity

-

Barium carbonate (BaCO₃), high purity

-

Copper(II) oxide (CuO), high purity

-

Agate mortar and pestle

-

Alumina crucible

-

High-temperature tube furnace with programmable temperature control and oxygen atmosphere capabilities

-

Pellet press

Procedure:

-

Stoichiometric Mixing: Calculate the required masses of the precursor powders (Y₂O₃, BaCO₃, and CuO) to achieve a 1:2:3 molar ratio of Y:Ba:Cu.

-

Grinding: Thoroughly grind the powders together in an agate mortar for at least 30 minutes to ensure a homogeneous mixture.

-

Calcination:

-

Place the mixed powder in an alumina crucible.

-

Heat the powder in a furnace in air to approximately 900-950°C.

-

Hold at this temperature for 12-24 hours.

-

Cool the furnace slowly to room temperature.

-

-

Intermediate Grinding: Remove the calcined powder, which should now be black, and grind it again thoroughly in the agate mortar to ensure homogeneity and break up any agglomerates.

-

Pelletization: Press the ground powder into pellets of the desired size using a pellet press.

-

Sintering and Oxygen Annealing:

-

Place the pellets in the tube furnace.

-

Heat the pellets to approximately 950°C in a flowing oxygen atmosphere.

-

Hold at this temperature for 12-24 hours.

-

Slowly cool the furnace to around 400-500°C at a rate of about 1-2°C per minute in flowing oxygen.

-

Hold at this temperature for several hours to ensure proper oxygen uptake.

-

Finally, cool the furnace to room temperature.

-

Characterization: The resulting black pellets should exhibit superconductivity below approximately 93 K. This can be verified by measuring the electrical resistance as a function of temperature or by demonstrating the Meissner effect (levitation of a small magnet over the cooled superconductor).

Solid-State Synthesis of Yttrium Iron Garnet (YIG)

This protocol describes the conventional solid-state reaction method for preparing polycrystalline Y₃Fe₅O₁₂.[14]

Objective: To synthesize the ferrimagnetic material Yttrium Iron Garnet.

Materials:

-

Yttrium(III) oxide (Y₂O₃), high purity

-

Iron(III) oxide (Fe₂O₃), high purity

-

Agate mortar and pestle

-

Alumina or platinum crucible

-

High-temperature furnace

Procedure:

-

Stoichiometric Mixing: Weigh out the precursor powders (Y₂O₃ and Fe₂O₃) in a 3:5 molar ratio.

-

Grinding: Mix and thoroughly grind the powders in an agate mortar to achieve a homogeneous mixture.

-

Calcination:

-

Place the powder mixture in a crucible.

-

Heat the mixture in a furnace in air to a temperature between 1000°C and 1400°C.

-

Hold at the calcination temperature for several hours to allow the reaction to proceed.

-

-

Intermediate Grinding: After the initial heating, cool the sample and grind it again to improve homogeneity and reactivity.

-

Sintering: Press the powder into pellets and sinter them at a high temperature (typically >1400°C) for an extended period to promote grain growth and densification.

-

Cooling: Cool the furnace slowly to room temperature to avoid cracking of the sintered ceramic.

Characterization: The resulting material can be characterized by X-ray diffraction to confirm the garnet crystal structure and by a vibrating sample magnetometer to measure its magnetic properties.

Visualizations

References

- 1. The famous finnish chemist Johan Gadolin (1760-1852) in the literature between the 19th and 21th centurieS [redalyc.org]

- 2. Yttrium - Wikipedia [en.wikipedia.org]

- 3. sharpgiving.com [sharpgiving.com]

- 4. Johan Gadolin - Wikipedia [en.wikipedia.org]

- 5. Group 3 element - Wikipedia [en.wikipedia.org]

- 6. briandcolwell.com [briandcolwell.com]

- 7. The discovery of rare earth elements-BEYONDCHEM [beyondchem.com]

- 8. encyclopedia.com [encyclopedia.com]

- 9. Carl Gustaf Mosander - Wikipedia [en.wikipedia.org]

- 10. Superconductivity at 93 K in a new mixed-phase Yb-Ba-Cu-O compound system at ambient pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Top 1656 Physical Review Letters papers published in 1987 [scispace.com]

- 12. quantumlevitation.com [quantumlevitation.com]

- 13. ISIS The structural and magnetic properties of thin-film yttrium iron garnet [isis.stfc.ac.uk]

- 14. Yttrium iron garnet - Wikipedia [en.wikipedia.org]

- 15. tech.au.dk [tech.au.dk]

- 16. files01.core.ac.uk [files01.core.ac.uk]

The Core Reactivity of Yttrium(III) Chloride with Organic Ligands: An In-depth Technical Guide

Affiliation: Google Research

Abstract

Yttrium(III) chloride (YCl₃), a versatile and reactive inorganic salt, serves as a critical precursor in the burgeoning fields of coordination chemistry, materials science, and drug development. Its interaction with organic ligands is governed by fundamental Lewis acid-base principles, leading to a vast array of coordination complexes with diverse structures and functionalities. This technical guide provides a comprehensive overview of the basic reactivity of YCl₃ with various classes of organic ligands, including N-donor, O-donor, mixed-donor, and organometallic systems. Detailed experimental protocols for the synthesis of representative yttrium complexes are presented, alongside tabulated quantitative data for key compounds. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to elucidate the core principles of synthesis and structural determination. This document is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of yttrium coordination chemistry.

Introduction to Yttrium(III) Chloride

Yttrium(III) chloride is an inorganic compound existing in both an anhydrous form (YCl₃) and a hydrated form, yttrium(III) chloride hexahydrate (YCl₃·6H₂O).[1][2] Both are colorless salts that are highly soluble in water and deliquescent.[1] The yttrium ion (Y³⁺) in YCl₃ possesses a +3 oxidation state and, due to its high charge density and empty d and f electron shells, functions as a potent Lewis acid.[3][4][5] This Lewis acidity is the cornerstone of its reactivity, enabling it to readily accept electron pairs from a wide variety of organic molecules (Lewis bases) to form stable coordination complexes.[3]

Solid, anhydrous YCl₃ adopts a layered cubic crystal structure, similar to that of aluminum chloride (AlCl₃).[1][6] This structure features yttrium ions occupying one-third of the octahedral holes within a close-packed chloride ion lattice.[1] The reactivity of YCl₃ is not only pivotal for academic research but also for practical applications, including the synthesis of catalysts for organic reactions, the development of novel luminescent materials, and the creation of yttrium-based radiopharmaceuticals for medical imaging and therapy.[7][8][9]

Table 1: Physicochemical Properties of Yttrium(III) Chloride

| Property | Anhydrous (YCl₃) | Hexahydrate (YCl₃·6H₂O) |

| Molar Mass | 195.26 g/mol [1][10] | 303.36 g/mol |

| Appearance | White solid[1] | Colorless crystals/lumps[11] |

| Density | 2.61 g/cm³[1] | 2.18 g/mL at 25 °C[11] |

| Melting Point | 721 °C[1] | 100 °C (decomposes)[11] |

| Boiling Point | 1482 °C[1] | Not applicable |

| Solubility in Water | 751 g/L (20 °C)[1] | Highly soluble |

Fundamental Reaction Pathways and Mechanisms

The synthesis of yttrium(III) complexes from YCl₃ predominantly follows a few key reaction pathways, driven by the formation of stable Y-ligand bonds. These reactions must be conducted under inert atmosphere conditions due to the high air and moisture sensitivity of yttrium complexes.[12]

-

Coordination and Lewis Acid-Base Adduct Formation : The simplest interaction involves YCl₃ acting as a Lewis acid, coordinating directly with neutral organic ligands containing lone pairs of electrons, such as amines, ethers, or ketones.[3] The Y³⁺ ion accepts electron pairs from donor atoms like oxygen and nitrogen.[3]

-

Salt Metathesis : This is one of the most common and versatile ligand attachment protocols in coordination chemistry.[12] It involves the reaction of YCl₃ with an alkali metal salt (e.g., sodium, potassium, or lithium) of a deprotonated organic ligand. The thermodynamic driving force is the formation of an insoluble alkali metal chloride (e.g., NaCl, KCl), which can be easily removed by filtration.[12]

-

Alkane or Amine Elimination : These pathways utilize yttrium compounds with bulky alkyl or amide groups, such as Y[N(SiMe₃)₂]₃ or Y(CH₂SiMe₃)₃.[12] When reacted with a protic organic ligand (H-L), a volatile alkane (e.g., CH₄) or amine (e.g., HN(SiMe₃)₂) is eliminated, forming a new Y-L bond.[12] This method is particularly effective for creating strong, covalent yttrium-ligand linkages.[12]

Reactivity with Major Classes of Organic Ligands

The choice of organic ligand profoundly influences the coordination number, geometry, and ultimate properties of the resulting yttrium complex.[7]

Oxygen-Donor Ligands

Yttrium(III) has a strong affinity for "hard" oxygen donors.

-

Carboxylates and β-Diketones : Ligands like 1,3,5-benzenetricarboxylic acid (H₃-BTC) react with yttrium salts to form extended three-dimensional networks known as Metal-Organic Frameworks (MOFs).[13] These materials possess ordered porosity and are of interest for gas storage and catalysis.[13]

-

Squarate : The squarate dianion (C₄O₄²⁻) can link multiple yttrium ions through its oxygen atoms, leading to the formation of hybrid organic-inorganic materials with interesting network topologies.[14]

-

Schiff Bases : Schiff base ligands, often derived from salicylaldehydes like o-vanillin, are highly versatile.[15] They can be multidentate and form stable, often multinuclear, complexes with yttrium, finding applications in catalysis and materials science.

Nitrogen-Donor Ligands

Nitrogen-containing ligands form a vast and important class of yttrium complexes.

-

Amines and Pyridines : Simple N-donors like amines and pyridines readily coordinate to the Y³⁺ center, forming stable complexes.[3]

-

Polydentate N-Donor Ligands : Chelating ligands such as 1,10-phenanthroline (phen), 1,3,5-trimethyl-1,3,5-triazacyclohexane (Me₃tach), and β-diketiminate (BDI) ligands are frequently used.[16][17] These ligands can stabilize monomeric yttrium complexes and have been instrumental in developing yttrium-based catalysts for organic transformations.[7][12] For instance, the reaction of YCl₃ with Me₃tach can yield mononuclear or binuclear complexes depending on the reaction stoichiometry.[16]

Mixed-Donor Ligands

Ligands containing a combination of donor atoms (e.g., N and O) offer precise control over the coordination environment.

-

Schiff Bases : As mentioned, many Schiff bases are N,O-donors, providing a stable chelating bite.

-

Multifunctional Ligands : A combination of sulfonate-phenol and phenanthroline ligands has been used to synthesize complex dinuclear yttrium structures, which exhibit interesting photoluminescent properties.

-

2,6-pyridinedicarboxylate (pydc) : This ligand reacts with yttrium(III) to form complexes with demonstrated antibacterial activities.[18]

Carbon-Donor (Organometallic) Ligands

The formation of yttrium-carbon bonds leads to organoyttrium chemistry.

-

Cyclopentadienyl (Cp) Ligands : Cp and its substituted derivatives are classic ligands in organometallic chemistry. They have been used to stabilize a wide range of yttrium species, although this guide focuses on non-Cp systems.[12]

-

σ-Hydrocarbyl Ligands : Homoleptic σ-hydrocarbyl complexes, such as tris(biphenyl-2,2'-diyl)yttrium(III), have been synthesized.[19] These complexes feature direct yttrium-carbon σ-bonds and are stabilized by the bidentate nature of the ligands.[19]

Table 2: Summary of Selected Yttrium(III) Complexes with Organic Ligands

| Complex Formula | Ligand Type(s) | Donor Atoms | Key Structural Feature(s) | Characterization Methods | Ref. |

| [Y₂(H₂Dhbds)₃(phen)₂]·... | Sulfonate-phenol, Phenanthroline | O, N | Dinuclear units linked by π-π stacking | Single-crystal X-ray, IR, Elemental Analysis | |

| Y(BTC)(H₂O)₆ | 1,3,5-Benzenetricarboxylate | O | 3D Metal-Organic Framework (MOF) | Powder X-ray Diffraction (PXRD), FT-IR | [13] |

| Li₃Y(bph)₃ | Biphenyl-2,2'-diyl | C | Homoleptic σ-hydrocarbyl, trigonal prismatic geometry | ¹H & ¹³C NMR, Single-crystal X-ray | [19] |

| [HC{C(CH₃)NAr}₂YI₂(THF)] | β-diketiminate (BDI) | N | Monomeric, five-coordinate Y(III) center | NMR, Single-crystal X-ray, CHN Microanalysis | [17] |

| [YCl₃(Me₃tach)₂] | 1,3,5-trimethyl-1,3,5-triazacyclohexane | N | Mononuclear pseudo-sandwich structure | NMR, X-ray Crystallography | [16] |

Detailed Experimental Protocols

The following protocols are representative examples of the synthesis of yttrium(III) complexes with organic ligands. All manipulations should be performed using standard Schlenk line or glovebox techniques under a dry, oxygen-free atmosphere (e.g., argon or nitrogen).

Protocol 1: Hydrothermal Synthesis of a Yttrium-MOF with a Carboxylate Ligand

This protocol is adapted from the synthesis of Y-BTC MOFs.[13]

Reagents:

-

Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O) or Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)

-

1,3,5-Benzenetricarboxylic acid (H₃-BTC)

-

Deionized water

-

Ethanol

Procedure:

-

In a typical synthesis, dissolve stoichiometric amounts of the yttrium salt and H₃-BTC in a solvent mixture (e.g., water/ethanol).

-

Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at a specified temperature (e.g., 80-160 °C) for a designated period (e.g., 24-72 hours).[13]

-

Allow the autoclave to cool slowly to room temperature.

-

The resulting crystalline product is collected by filtration.

-

Wash the product sequentially with deionized water and ethanol to remove any unreacted starting materials.

-

Dry the final product in air or under vacuum at a mild temperature.

Protocol 2: Synthesis of a Yttrium β-Diketiminate (BDI) Complex via Salt Metathesis

This protocol is a generalized procedure based on the reaction of a yttrium halide with a potassium BDI salt.[17][20]

Reagents:

-

Anhydrous Yttrium(III) chloride (YCl₃)

-

Potassium β-diketiminate salt, e.g., [HC{C(CH₃)NAr}₂K] (Ar = 2,6-iPr₂C₆H₃)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF)

-

Anhydrous, degassed solvent for washing/recrystallization (e.g., hexane, toluene)

Procedure:

-

In a glovebox, charge a Schlenk flask with anhydrous YCl₃ (1 equivalent).

-

Add anhydrous THF to create a slurry.

-

In a separate flask, dissolve the potassium BDI salt (1 equivalent) in anhydrous THF.

-

Slowly add the solution of the potassium BDI salt to the YCl₃ slurry at room temperature with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for several hours (e.g., 12-24 hours) to ensure complete reaction.

-

Remove the solvent under reduced pressure to yield a solid residue.

-

Extract the product from the residue using a non-polar solvent like toluene or hexane, which will leave the insoluble KCl byproduct behind.

-

Filter the extract to remove the KCl precipitate.

-

Concentrate the filtrate and cool to induce crystallization of the desired yttrium BDI complex.

Factors Influencing Reaction Outcomes

The final structure and composition of the yttrium complex are dictated by a delicate interplay of several factors. The choice of ligand, including its denticity, steric bulk, and the nature of its donor atoms, is paramount.[7] Additionally, the metal-to-ligand stoichiometry, the specific reaction conditions (temperature, time, solvent), and the nature of the counter-ions can all direct the self-assembly process toward different products, from simple mononuclear complexes to intricate supramolecular architectures.[13][16]

Applications in Research and Drug Development

The diverse structures derived from the reaction of YCl₃ with organic ligands give rise to a wide range of applications.

-

Catalysis : Yttrium complexes are effective catalysts for various organic transformations, including the ring-opening polymerization of lactide to produce biodegradable polymers and C-H bond activation.[3][7][21]

-

Materials Science : Yttrium-organic compounds are used as phosphors in LEDs and displays.[5][8] Furthermore, yttrium is a key component in high-temperature superconductors like YBCO.[8]

-

Biomedical Applications : The coordination chemistry of yttrium is central to its use in medicine.[9] Chelating organic ligands are used to bind radioactive isotopes of yttrium, such as Yttrium-90, for use in targeted radiotherapy for cancer treatment.[8][9] Other isotopes are being explored as tracers for Positron Emission Tomography (PET) imaging.[7][9] The stability of the complex, dictated by the organic ligand, is critical to prevent the release of free yttrium in vivo.

Conclusion

Yttrium(III) chloride is a fundamentally important and highly reactive starting material for the synthesis of a vast and structurally diverse family of coordination and organometallic compounds. Its behavior as a hard Lewis acid dictates its affinity for various organic ligands, primarily through O- and N-donor atoms. By carefully selecting ligands and controlling reaction conditions, researchers can access complexes ranging from simple monomers to complex, functional materials like MOFs. The principles and protocols outlined in this guide provide a foundational framework for professionals in chemistry and drug development to harness the rich reactivity of yttrium(III) chloride for the design of novel molecules and materials with tailored properties.

References

- 1. Yttrium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. 塩化イットリウム(III) 六水和物 - 三塩化イットリウム六水和物 [sigmaaldrich.com]

- 3. mx-rareearth.com [mx-rareearth.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yttrium - Wikipedia [en.wikipedia.org]

- 6. Aluminium - Wikipedia [en.wikipedia.org]

- 7. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 8. Yttrium: Properties and Applications [stanfordmaterials.com]

- 9. The use of yttrium in medical imaging and therapy: historical background and future perspectives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Yttrium trichloride | Cl3Y | CID 10198055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 氯化钇 (III) 六水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 12. people.uleth.ca [people.uleth.ca]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Crystal Identification, and Thermal Studies of A New Organic-Inorganic Hybrid Yttrium(III) Complex With Squarate – Oriental Journal of Chemistry [orientjchem.org]

- 15. The exceptionally rich coordination chemistry generated by Schiff-base ligands derived from o-vanillin - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and characterisation of yttrium complexes supported by the β-diketiminate ligand {ArNC(CH3)CHC(CH3)NAr}− (Ar = 2,6-Pri2C6H3) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Structure, and Property of Tris(biphenyldiyl)yttrium(III) Tris(binaphthyldiyl)yttrium(III) and Tris(binaphthyldiyl)erbium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. experts.umn.edu [experts.umn.edu]

A Technical Guide to Yttrium(III) Chloride: Hydrated vs. Anhydrous Forms for Researchers and Drug Development Professionals

Yttrium(III) chloride, an inorganic compound of yttrium and chlorine, is a versatile reagent with significant applications in chemical synthesis and materials science. It primarily exists in two forms: the hydrated state (YCl₃·6H₂O) and the anhydrous state (YCl₃). For researchers, scientists, and professionals in drug development, understanding the distinct properties and appropriate handling of each form is crucial for successful experimental outcomes. This technical guide provides an in-depth comparison of yttrium(III) chloride hydrate and its anhydrous counterpart, focusing on their physical and chemical properties, experimental protocols for their preparation and handling, and their applications as catalysts in organic synthesis.

Core Properties: A Comparative Analysis

The presence of water of hydration in the crystal lattice of yttrium(III) chloride hexahydrate significantly influences its physical and chemical properties compared to the anhydrous form. These differences are critical in determining the suitability of each compound for specific applications. Both are colorless solids that are highly soluble in water.[1]

Physical Properties

A summary of the key physical properties of both hydrated and anhydrous yttrium(III) chloride is presented in the table below for easy comparison.

| Property | Yttrium(III) Chloride Hexahydrate (YCl₃·6H₂O) | Anhydrous Yttrium(III) Chloride (YCl₃) |

| Molar Mass | 303.36 g/mol [2] | 195.26 g/mol [3][4] |

| Appearance | White crystalline or lump aggregates[2] | White to pale yellow powder[1] |

| Density | 2.18 g/mL at 25 °C[5][6] | 2.61 - 2.67 g/mL at 25 °C[1][7] |

| Melting Point | 100 °C (decomposes)[5][6][8] | 721 °C[1][7][9][10] |

| Boiling Point | Decomposes | 1482 - 1507 °C[1][7] |

| Solubility | Highly soluble in water and alcohol; insoluble in ether.[1] | Soluble in water, ethanol, and pyridine.[1][9] |

Chemical Properties and Reactivity

The most significant chemical difference between the two forms is their behavior upon heating and their hygroscopic nature.

-

Thermal Decomposition: When heated, yttrium(III) chloride hexahydrate does not simply lose its water of hydration to yield the anhydrous form. Instead, it undergoes hydrolysis to form yttrium oxychloride (YOCl).[7] This is a critical consideration for any application requiring the anhydrous form at elevated temperatures. The thermal decomposition of the hexahydrate begins at around 100°C.[5][8]

-

Hygroscopicity: Anhydrous yttrium(III) chloride is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere to form the hydrate.[11] This property necessitates special handling and storage conditions to maintain its anhydrous state. The hexahydrate is also described as deliquescent, meaning it can absorb enough moisture from the air to dissolve in it.[1][9]

Experimental Protocols

The following sections detail methodologies for the preparation, handling, and analysis of both hydrated and anhydrous yttrium(III) chloride.

Preparation of Yttrium(III) Chloride Hexahydrate

A common and straightforward method for synthesizing yttrium(III) chloride hexahydrate in the laboratory starts from yttrium oxide (Y₂O₃).

Methodology:

-

Reaction: Saturate a boiling aqueous solution of hydrochloric acid (HCl) with yttrium oxide until no more oxide dissolves. The reaction is as follows: Y₂O₃ + 6HCl → 2YCl₃ + 3H₂O.

-

Filtration: While the solution is still hot, filter it to remove any unreacted yttrium oxide.

-

Concentration: Gently heat the filtrate on a hot plate to concentrate the solution until the first signs of solid crystallization appear on the surface.

-

Crystallization: Allow the concentrated solution to cool to room temperature overnight. This will result in the formation of crystalline yttrium(III) chloride hexahydrate.

-

Isolation: Isolate the crystals by filtration and dry them appropriately.

Preparation of Anhydrous Yttrium(III) Chloride

Due to the hydrolysis of the hydrate upon direct heating, the preparation of anhydrous yttrium(III) chloride requires specific methods to avoid the formation of the oxychloride. The ammonium chloride route is a widely used method.

Methodology:

-

Mixing: Mix yttrium oxide (Y₂O₃) with an excess of ammonium chloride (NH₄Cl).

-

Heating: Heat the mixture. The initial reaction forms a complex, (NH₄)₂[YCl₅].

-

Decomposition: Further heating leads to the thermal decomposition of the complex into anhydrous yttrium(III) chloride and volatile byproducts (NH₄Cl, NH₃, H₂O). The overall reaction can be summarized as: Y₂O₃ + 10NH₄Cl → 2(NH₄)₂[YCl₅] + 6NH₃ + 3H₂O, followed by (NH₄)₂[YCl₅] → 2NH₄Cl + YCl₃.[7]

Handling and Storage of Anhydrous Yttrium(III) Chloride

The hygroscopic nature of anhydrous YCl₃ demands careful handling to prevent contamination with water.

Methodology:

-

Inert Atmosphere: All handling of anhydrous yttrium(III) chloride should be performed under an inert atmosphere, such as in a glovebox filled with argon or nitrogen.

-

Storage: Store the compound in a tightly sealed container, preferably under an inert gas. The storage area should be dry.

-

Incompatible Materials: Avoid contact with strong acids, strong bases, moisture, and strong oxidizing agents.[7]

Determination of the Water of Hydration

A common laboratory experiment to determine the number of water molecules in a hydrate involves controlled heating and precise mass measurements.

Methodology:

-

Initial Weighing: Accurately weigh a clean, dry crucible and its cover. Add a known mass of the this compound to the crucible and record the total mass.

-

Heating: Heat the crucible with the sample, with the cover slightly ajar to allow water vapor to escape. Heat gently at first to avoid spattering, then more strongly.

-

Cooling and Weighing: After heating, place the cover on the crucible and allow it to cool to room temperature in a desiccator to prevent reabsorption of moisture. Weigh the crucible, cover, and the anhydrous residue.

-

Reheating to Constant Mass: To ensure all water has been removed, reheat the sample for a short period, cool, and reweigh. Repeat this process until a constant mass is obtained.

-

Calculation: The mass of water lost is the difference between the initial and final masses of the sample. From this, the moles of water and the moles of anhydrous yttrium chloride can be calculated to determine the formula of the hydrate.

Applications in Catalysis for Drug Development

Yttrium(III) chloride, in both its hydrated and anhydrous forms, serves as a potent Lewis acid catalyst in a variety of organic transformations that are crucial for the synthesis of complex molecules, including active pharmaceutical ingredients.

Lewis Acid Catalysis

The yttrium(III) ion (Y³⁺) can accept electron pairs from Lewis bases, such as the oxygen or nitrogen atoms in organic substrates. This interaction activates the substrate towards nucleophilic attack or other reactions. Anhydrous yttrium(III) chloride is generally preferred for reactions that are sensitive to water. However, the hydrated form has also been shown to be an effective catalyst in certain reactions, sometimes even in aqueous media.

Catalytic Cycle for Epoxide Ring-Opening

Yttrium(III) chloride has been shown to be an effective catalyst for the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides, a reaction that produces polyesters. This type of reaction is valuable for creating biodegradable polymers for drug delivery applications.

Figure 1: Proposed Catalytic Cycle for YCl₃-Catalyzed Epoxide Ring-Opening.

Logical Workflow: From Hydrate to Anhydrous Application

For many applications in organic synthesis, the anhydrous form of yttrium(III) chloride is required. The following workflow illustrates the key steps and considerations when starting with the hydrated form.

Figure 2: Workflow for Preparation and Use of Anhydrous YCl₃.

Conclusion

The choice between this compound and its anhydrous form is dictated by the specific requirements of the intended application. While the hydrated form is more stable in air and easier to handle, its presence of water can be detrimental in many organic reactions. The anhydrous form is a more potent Lewis acid for moisture-sensitive applications but requires stringent handling and storage conditions. For researchers and drug development professionals, a thorough understanding of these differences, along with the proper experimental techniques, is paramount for achieving desired and reproducible results in their synthetic endeavors.

References

- 1. mx-rareearth.com [mx-rareearth.com]

- 2. Hydration and ion pair formation in aqueous Y 3+ –salt solutions - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT02586A [pubs.rsc.org]

- 3. Simple yttrium salts as highly active and controlled catalysts for the atom-efficient synthesis of high molecular weight polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tuning lithium–yttrium chloride local structure through coordination control and mixing during synthesis - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI00559G [pubs.rsc.org]

- 6. Sustainable Green Synthesis of Yttrium Oxide (Y2O3) Nanoparticles Using Lantana camara Leaf Extracts: Physicochemical Characterization, Photocatalytic Degradation, Antibacterial, and Anticancer Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yttrium Chloride, Anhydrous - ESPI Metals [espimetals.com]

- 8. Green Synthesis of Yttrium Derivatives Nanoparticles Using Pine Needle Leaf Extract: Characterization, Docking, Antibacterial, and Antioxidant Potencies | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Yttrium Oxide nanoparticles induce cytotoxicity, genotoxicity, apoptosis, and ferroptosis in the human triple-negative breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7cad390533514c32acc8-75d23ce06fcfaf780446d85d50c33f7b.ssl.cf6.rackcdn.com [7cad390533514c32acc8-75d23ce06fcfaf780446d85d50c33f7b.ssl.cf6.rackcdn.com]

An In-depth Technical Guide to the Natural Occurrence and Extraction of Yttrium

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of yttrium, its primary mineral sources, and the detailed methodologies employed in its extraction and purification. The quantitative data, experimental protocols, and process workflows are presented to serve as a valuable resource for professionals in research and development.

Natural Occurrence and Abundance of Yttrium

Yttrium (Y), a silvery-metallic transition metal, is chemically similar to the lanthanides and is classified as a rare-earth element (REE).[1] It is never found in nature as a free element but is present in most rare-earth minerals and some uranium ores.[1] The abundance of yttrium in the Earth's crust is approximately 31 parts per million (ppm), making it the 28th most abundant element.[1][2][3]

Yttrium is found in various geological and extraterrestrial materials. Its concentration varies significantly across different environments. In soil, yttrium concentrations range from 10 to 150 ppm, with a dry weight average of 23 ppm.[1][2] Seawater contains a much lower concentration at 9 parts per trillion (ppt).[1][2] Notably, lunar rock samples from the Apollo missions showed a relatively high yttrium content.[1][4]

The primary commercial sources of yttrium are rare-earth minerals. The most significant of these are monazite and xenotime, which are rare-earth phosphate minerals.[5] Xenotime is a particularly rich source of yttrium-group oxides.[5] Other important minerals include gadolinite, euxenite, and laterite clays.[4][6]

| Source | Yttrium Abundance/Concentration |

| Earth's Crust | ~31 ppm[1][2][3] (0.0029%)[7] |

| Igneous Rocks | 33 ppm[8] |

| Shale | 18 ppm[8] |

| Sandstone | 9 ppm[8] |

| Limestone | 4.3 ppm[8] |

| Soil | 10-150 ppm (average 23 ppm)[1][2] |

| Seawater | 9 ppt[1][2] |

| Mineral | Yttrium Content (as oxide) |

| Monazite Sand | ~3%[4] |

| Xenotime | 54-67% (yttrium-group oxides)[5] |

Extraction of Yttrium from Ores

The extraction of yttrium is a complex multi-step process due to its chemical similarity to other rare-earth elements, with which it is always found. The general workflow involves ore beneficiation, digestion, separation and purification, and finally, reduction to the metallic form.

Ore Beneficiation and Digestion